Physicochemical Profile vs. Methyl Ester Analog
The compound's carboxylic acid group establishes a distinct physicochemical profile compared to its methyl ester analog. Specifically, it exhibits a higher calculated topological polar surface area (TPSA) and a different hydrogen bonding capacity, which are critical determinants of permeability and solubility .
| Evidence Dimension | Physicochemical Properties (TPSA, H-Bond Donors, LogP) |
|---|---|
| Target Compound Data | TPSA: 80.04 Ų; H_Donors: 2; LogP: -0.1266 |
| Comparator Or Baseline | Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate (CAS 1249671-76-8): TPSA: 69.04 Ų; H_Donors: 1; LogP: -0.0382 |
| Quantified Difference | Δ TPSA = +11.00 Ų (16% higher); Δ H_Donors = +1 (100% more donors); Δ LogP = -0.0884 (more hydrophilic) |
| Conditions | In silico predictions from vendor-supplied computational chemistry data (ChemScene & Leyan). |
Why This Matters
For researchers optimizing for oral bioavailability or CNS penetration, a 16% difference in TPSA and the presence of an additional H-bond donor can categorically change a lead compound's predicted ADME profile, making the acid form uniquely suitable for certain target product profiles.
